(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one
Description
The compound (3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one is a fused heterocyclic lactone featuring a benzodioxole moiety and a partially hydrogenated naphthalene system. Its structure comprises:
- Furan-2-one core: A five-membered lactone ring, which is a common motif in bioactive molecules due to its hydrogen-bonding capacity and metabolic stability.
- Benzodioxol-5-ylmethylidene substituent: The 1,3-benzodioxole group, a bicyclic ether, is linked via a conjugated exocyclic double bond (Z-configuration) to the lactone. This moiety is frequently associated with enhanced lipophilicity and receptor binding in medicinal chemistry.
- 5,6,7,8-Tetrahydronaphthalen-2-yl group: A partially saturated naphthalene derivative (tetralin) that contributes to hydrophobic interactions and may influence pharmacokinetic properties.
Structural characterization of this compound likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation, as these are industry standards for small-molecule analysis .
Properties
CAS No. |
6267-79-4 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one |
InChI |
InChI=1S/C22H18O4/c23-22-18(9-14-5-8-19-21(10-14)25-13-24-19)12-20(26-22)17-7-6-15-3-1-2-4-16(15)11-17/h5-12H,1-4,13H2/b18-9- |
InChI Key |
MILICAYSCQCUOE-NVMNQCDNSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C/C(=C/C4=CC5=C(C=C4)OCO5)/C(=O)O3 |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=CC4=CC5=C(C=C4)OCO5)C(=O)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone Derivatives
(5Z)-3-(2-Furylmethyl)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Core structure: A thiazolidinone ring with a thioxo group (C=S) at position 2, differentiating it from the oxygen-based lactone in the target compound.
- Substituents: A furylmethyl group and a pyrazole-linked isobutoxyphenyl system.
- Applications: Thiazolidinones are studied for antimicrobial and anticancer activities; the thioxo group may improve metal-chelating properties .
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Core structure: Similar thiazolidinone framework but with a sulfanylidene (S-) group.
- Substituents: A hydroxybenzylidene group introduces phenolic acidity, contrasting with the benzodioxole’s neutral ether in the target compound.
- Electronic effects : The hydroxy group may facilitate hydrogen bonding, while the sulfanylidene could alter redox behavior compared to the lactone’s ester functionality .
Benzofuranone Derivatives
(3Z)-3-{[(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one
- Core structure: Benzofuran-1-one (isobenzofuranone) with an exocyclic double bond.
- Substituents: A chlorotrifluoromethylpyridine and an anilino group. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyridine introduces basicity.
- Comparison: The benzofuranone core shares a lactone-like structure with the target compound but differs in substituent electronic profiles. The pyridine’s electron-withdrawing effects contrast with the benzodioxole’s electron-rich nature .
Data Table: Structural and Electronic Comparisons
Key Insights from Structural Analysis
- Lactone vs. Thiazolidinone: The lactone’s ester group (C=O) offers metabolic stability, while thiazolidinones’ sulfur atoms may enhance reactivity but reduce bioavailability.
- Substituent Effects : The benzodioxole in the target compound provides electron density and rigidity, whereas the trifluoromethylpyridine in introduces steric bulk and polarity.
- Hydrogen-Bonding Capacity : The tetralin group in the target compound favors hydrophobic interactions, contrasting with the hydroxybenzylidene group in , which supports hydrogen bonding.
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